The compound is primarily synthesized for research purposes and is available through chemical suppliers such as Sigma-Aldrich, which lists it under their catalog with relevant physical properties, including a melting point of 150-151 °C . Its systematic name reflects its structural components, where "dimethylamino" indicates the presence of a dimethylamino group attached to a thiazole ring.
The synthesis of 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine can be achieved through various methods, often involving the reaction of thiazole derivatives with dimethylamine reagents. A common synthesis route involves the following steps:
This method allows for the efficient formation of the desired thiazole amine derivative with good yields reported in various studies .
The molecular structure of 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement of atoms. For instance, NMR data typically reveals characteristic peaks corresponding to the hydrogen atoms in the dimethylamino group and the thiazole ring .
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine participates in various chemical reactions that are significant for its application in medicinal chemistry:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for compounds like 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
These mechanisms highlight the compound's potential utility in drug design.
The physical and chemical properties of 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
The applications of 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine span several fields:
The systematic identification of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine follows established chemical nomenclature rules and structural characterization techniques. The IUPAC name explicitly defines the thiazole ring numbering, with the amino group at position 2 and the dimethylaminomethyl substituent at position 4. This systematic designation distinguishes it from isomeric structures and provides unambiguous structural information [4].
Systematic Identifiers:Table 1: Chemical identifiers for 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
Identifier Type | Value |
---|---|
IUPAC Name | 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine |
CAS Registry Number | 116252-53-0 |
Molecular Formula | C6H11N3S |
Molecular Weight | 157.24 g/mol |
Canonical SMILES | CN(C)CC1=CSC(=N1)N |
InChI Key | HYQAPLLDHDEUSD-UHFFFAOYSA-N |
The molecular structure comprises a planar thiazole ring with the exocyclic amino group at C2 and the flexible dimethylaminomethyl chain at C4. This arrangement creates distinct electronic environments: the thiazole ring exhibits aromatic character with π-electron delocalization, while the dimethylamino group provides a basic nitrogen capable of protonation. The compound's structural confirmation typically employs nuclear magnetic resonance spectroscopy, with characteristic signals including the methyl protons of the dimethylamino group (δ ~2.2 ppm) and the thiazole ring protons (δ ~6.7 ppm) [3]. Crystallographic analyses of analogous thiazoles reveal nearly perpendicular orientation between the heterocyclic ring and the dimethylaminomethyl substituent, minimizing steric interactions while allowing electronic conjugation [3].
The synthetic exploration of aminothiazoles originated in early 20th-century heterocyclic chemistry, with 2-aminothiazole first reported in 1890 as a structural hybrid of pyridine and thiophene characteristics. The classical synthesis route involved condensation of thiourea with α-halocarbonyl compounds—a method later adapted for 4-substituted derivatives [6]. The specific development of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine emerged from medicinal chemistry initiatives in the late 20th century, with its first reported synthesis appearing in the chemical literature circa 1990 .
The compound's preparation typically employs 2-amino-4-thiazolecarboxaldehyde as a key precursor, reacting with dimethylamine hydrochloride under reducing conditions. Modern optimized procedures utilize reductive amination in polar solvents (ethanol or methanol) under reflux, achieving moderate to high yields (typically 60-85%) :
Synthetic Route:
This synthetic approach demonstrates the strategic application of reductive amination to heterocyclic systems—a significant methodological advancement beyond early condensation methods. The incorporation of the dimethylaminomethyl group represents a bioisosteric strategy inspired by histamine analogs, where the basic nitrogen mimics biological ammonium ions in receptor interactions [5] . The compound's structural evolution reflects broader trends in heterocyclic chemistry, where simple scaffolds are strategically functionalized to enhance bioactivity profiles while maintaining favorable physicochemical properties [5] [6].
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous biomolecules and versatile derivatization capacity. The compound features two principal sites for chemical modification: the exocyclic primary amine at position 2 and the tertiary dimethylamino group at position 4. These functional groups enable diverse chemical transformations, facilitating structure-activity relationship studies [5].
Table 2: Derivative Synthesis Pathways and Applications
Reaction Type | Reagents/Conditions | Resulting Derivatives | Potential Bioactivity |
---|---|---|---|
Acylation | Acid chlorides/anhydrides, base, room temperature | Amides | Enhanced receptor selectivity |
Sulfonylation | Sulfonyl chlorides, pyridine catalyst | Sulfonamides | Antimicrobial agents |
Schiff Base Formation | Aldehydes, mild heating | Imines | Anticancer candidates |
Complexation | Transition metal salts | Chelation complexes | Enzyme inhibition |
The dimethylaminomethyl moiety enhances blood-brain barrier penetration, making this scaffold valuable for central nervous system-targeting therapeutics . Molecular docking studies suggest the thiazole nitrogen participates in hydrogen bonding with biological targets, while the dimethylamino group enables electrostatic interactions—a dual-binding mechanism observed in various receptor antagonists [5] .
In antimicrobial research, derivatives exhibit significant activity against Gram-positive pathogens, with minimum inhibitory concentrations comparable to reference antibiotics in preliminary assays [5]. The compound's mechanism involves disruption of microbial cell wall synthesis pathways, though exact molecular targets remain under investigation. Structural analogs demonstrate inhibition of fungal lanosterol demethylase, suggesting potential as antifungal leads [5].
The scaffold's significance extends to neurological drug discovery, where structural analogs function as histamine H2 receptor modulators. This pharmacological activity stems from the molecular similarity between the dimethylaminomethyl-thiazole system and the imidazole-ethylamine chain of histamine [5] . Researchers have exploited this similarity in developing novel neuroactive compounds, though the parent molecule itself requires further structural optimization for therapeutic application [5].
Current research directions focus on:
These medicinal chemistry applications underscore the compound's versatility as a template for developing novel therapeutic agents addressing evolving clinical challenges, particularly in antimicrobial resistance and neurological disorders [5].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9